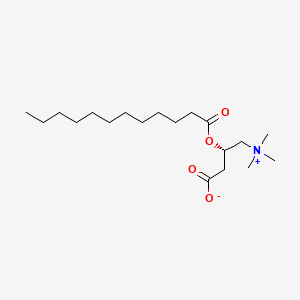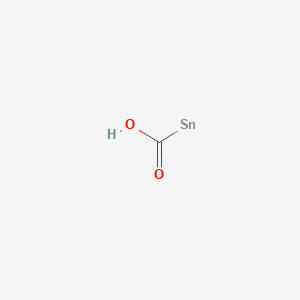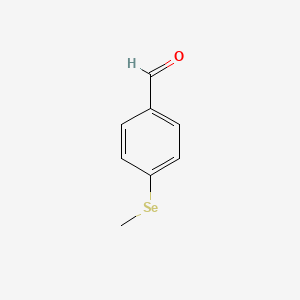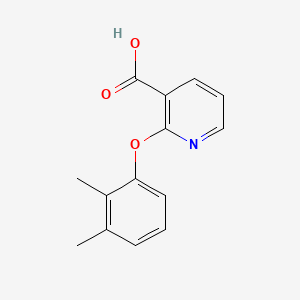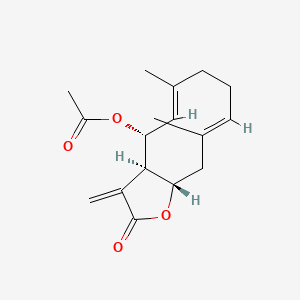
2-Ethyl-2-phenyl-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-phenyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-phenyl-1,3-thiazolidine typically involves the reaction of an aldehyde or ketone with a thiol and an amine. One common method is the condensation of 2-phenylacetaldehyde with ethylamine and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-phenyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Substituted thiazolidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-phenyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-ethyl-2-phenyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can interact with cellular proteins and nucleic acids, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different reactivity and applications.
Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the second position, known for its diverse pharmacological activities.
Thiazolidinedione: A class of compounds used as antidiabetic agents, structurally related to thiazolidine
Uniqueness: 2-Ethyl-2-phenyl-1,3-thiazolidine is unique due to its specific substituents (ethyl and phenyl groups) that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
31404-05-4 |
|---|---|
Molekularformel |
C11H15NS |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
2-ethyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
IKYNTDBGTUVOSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NCCS1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
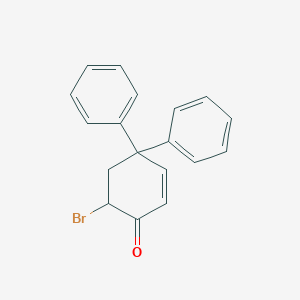
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)

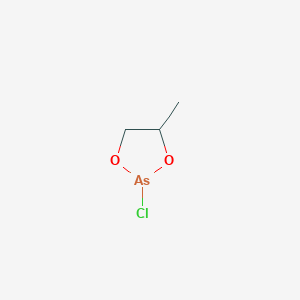
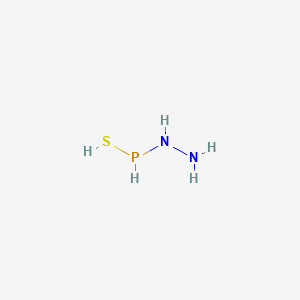
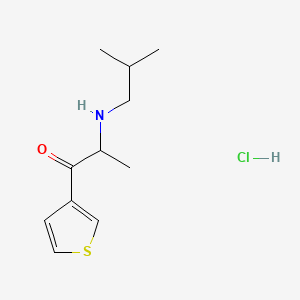
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
